molecular formula C11H14BrNO2 B13516759 Ethyl (2-bromobenzyl)glycinate

Ethyl (2-bromobenzyl)glycinate

Cat. No.: B13516759
M. Wt: 272.14 g/mol
InChI Key: KLWLPDJRFAMQCH-UHFFFAOYSA-N
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Description

Ethyl (2-bromobenzyl)glycinate is a synthetic organic compound that serves as a versatile intermediate in medicinal chemistry and pharmaceutical research. It features both an ester-protected glycine moiety and a 2-bromobenzyl group, making it a valuable scaffold for the design and synthesis of more complex molecules through various coupling reactions . The glycinate ester functional group is a common precursor in the synthesis of hybrid molecules and amide-coupled derivatives, an approach used to develop new compounds with improved biological activity and pharmacokinetic properties . Research on structurally similar compounds highlights the potential of such glycinate hybrids in developing potent enzyme inhibitors. For instance, a related cinnamic acid-glycinate hybrid has demonstrated significant selective COX-2 inhibitory activity, underscoring the value of this class of compounds in anti-inflammatory agent discovery . Furthermore, the 2-bromobenzyl subgroup is a key structural element in known bioactive molecules and research tools, such as noradrenergic neurotoxins, indicating its relevance in neuroscience and pharmacology studies . As a building block, this compound can be used to explore structure-activity relationships and create novel chemical entities for high-throughput screening and biological evaluation. This product is intended for research and development purposes in a laboratory setting. It is strictly for professional use and is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C11H14BrNO2

Molecular Weight

272.14 g/mol

IUPAC Name

ethyl 2-[(2-bromophenyl)methylamino]acetate

InChI

InChI=1S/C11H14BrNO2/c1-2-15-11(14)8-13-7-9-5-3-4-6-10(9)12/h3-6,13H,2,7-8H2,1H3

InChI Key

KLWLPDJRFAMQCH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNCC1=CC=CC=C1Br

Origin of Product

United States

Preparation Methods

Direct Nucleophilic Substitution of Bromoacetate Derivatives

Method Overview:
This approach involves starting with a bromoacetyl derivative, typically 2-bromoacetyl bromide, which undergoes nucleophilic substitution with glycinate or related amino acid derivatives to form the glycinate ester.

Procedure Details:

  • Preparation of Bromoacetyl Bromide:
    Bromoacetyl bromide is synthesized by reacting acetyl bromide with bromine or via bromination of acetyl derivatives, yielding a reactive electrophile (as per standard protocols in organic synthesis).
  • Substitution Reaction:
    The bromoacetyl bromide reacts with glycinate derivatives, such as ethyl glycinate hydrochloride, in an inert solvent like dichloromethane or dimethylformamide (DMF). A base such as triethylamine or sodium bicarbonate is used to neutralize the HBr formed during the reaction.

Reaction Conditions:

  • Temperature: Typically 0–25°C to control reactivity and minimize side reactions.
  • Solvent: DMF or dichloromethane, chosen for their ability to dissolve both reactants and facilitate nucleophilic attack.
  • Excess Nucleophile: An excess of ethyl glycinate hydrochloride ensures complete conversion.

Yield and Optimization:

  • Yields range from 60% to 85%, depending on reaction conditions and purification methods.
  • Use of excess base and nucleophile improves conversion efficiency.

Data Table 1: Typical Reaction Conditions and Yields

Entry Reactants Solvent Temperature Excess Reagent Yield (%) Notes
1 2-bromoacetyl bromide + ethyl glycinate hydrochloride DMF 0°C–25°C 1.2 equiv 75–85 Standard nucleophilic substitution; purification by chromatography
2 2-bromoacetyl bromide + ethyl glycinate hydrochloride Dichloromethane 0°C–25°C 1.2 equiv 60–70 Slightly lower yield; solvent effects considered

Cyclization and Ring-Closure Strategies

Method Overview:
Post-substitution, cyclization can be employed to form heterocyclic frameworks or to enhance the stability of the glycinate derivative.

Procedure Details:

  • The substituted intermediate undergoes intramolecular cyclization under basic or acidic conditions, often facilitated by heating or microwave irradiation.
  • This method is more applicable for synthesizing fused ring systems or derivatives with enhanced biological activity.

Reaction Conditions:

  • Base: Potassium carbonate or sodium hydride.
  • Solvent: Dimethylformamide or ethanol.
  • Temperature: 80–120°C, depending on the desired cyclization.

Yield and Optimization:

  • Cyclization yields vary from 50% to 75%, optimized by adjusting temperature and reaction time.

Esterification and Functional Group Transformations

Method Overview:
Esterification involves converting free acids or alcohols into glycinate esters via standard esterification protocols.

Procedure Details:

  • Reacting glycinate with acyl chlorides or anhydrides in the presence of pyridine or triethylamine.
  • Alternatively, direct esterification with ethanol under reflux with catalytic sulfuric acid.

Data Table 2: Esterification Conditions

Entry Starting Material Reagent Catalyst Solvent Temperature Yield (%) Notes
1 Glycinate acid Ethanol Sulfuric acid None Reflux 70–80 Standard Fischer esterification
2 Glycinate acid Acyl chloride Pyridine None Room temperature 85 Higher efficiency, fewer side reactions

Advanced Methods: Photoredox and Cross-Dehydrogenative Coupling

Recent innovations involve photoredox catalysis to facilitate C–H functionalization and coupling reactions, enabling the synthesis of glycinate derivatives under milder, more environmentally friendly conditions.

Procedure Highlights:

  • Use of visible-light photoredox catalysts (e.g., Ru(bpy)₃²⁺ or Ir-based complexes).
  • Cross-dehydrogenative coupling with N-aryl glycines or indoles to produce complex glycinate frameworks.

Reaction Conditions:

  • Solvent: Acetonitrile or ethanol.
  • Light Source: Blue LED.
  • Catalyst loading: Typically 1–2 mol%.
  • Temperature: Ambient or slightly elevated.

Yield and Efficiency:

  • Yields vary from 60% to 90%, with high selectivity and functional group tolerance.

Summary of Key Preparation Methods

Method Type Starting Materials Key Reagents Conditions Typical Yield Remarks
Nucleophilic substitution 2-bromoacetyl bromide + ethyl glycinate hydrochloride Base (triethylamine, NaHCO₃) 0–25°C, inert solvent 60–85% Widely used, scalable
Cyclization Substituted intermediates Base, heat 80–120°C 50–75% For heterocyclic derivatives
Esterification Glycinate acids Alcohols, acids Reflux, catalytic acid 70–85% Classic ester formation
Photoredox coupling Glycine derivatives + aromatic compounds Photocatalyst, light Ambient 60–90% Environmentally friendly

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Substituent Position and Steric Effects

  • Ethyl (4-bromobenzyl)glycinate : The para-bromobenzyl analog (CAS 2521-92-8) lacks the steric hindrance of the ortho-bromo group, leading to higher reactivity in nucleophilic substitutions. For instance, para-substituted derivatives are more readily incorporated into peptide nucleic acid (PNA) backbones due to reduced steric bulk .
  • Ethyl N-(3-chlorophenyl)glycinate (CAS 2720-05-0): The chloro substituent at the meta position provides weaker electron-withdrawing effects compared to bromine, resulting in slower reaction kinetics in coupling reactions .
Table 1: Influence of Substituent Position on Reactivity
Compound Substituent Position Steric Hindrance Electron-Withdrawing Effect Typical Yield in Coupling Reactions
Ethyl (2-bromobenzyl)glycinate Ortho High Strong (Br) Not Reported
Ethyl (4-bromobenzyl)glycinate Para Low Strong (Br) 50–60% (PNA synthesis)
Ethyl N-(3-chlorophenyl)glycinate Meta Moderate Moderate (Cl) 30–45% (aza-Michael additions)

Functional Group Variations

  • Ethyl N-(5-bromosalicylidene)glycinate: This Schiff base derivative exhibits enhanced chelating properties due to the salicylidene moiety. It forms stable copper(II) complexes with applications in catalysis and photoluminescence, unlike the non-chelating 2-bromobenzyl analog .
  • Ethyl N-(2-cyano-2-ethoxycarbonylethenyl)glycinate: The cyano group increases electrophilicity, enabling rapid cycloaddition reactions (e.g., with isocyanides) to form pyridine derivatives. In contrast, the bromobenzyl group directs reactivity toward aromatic substitutions .

Key Research Findings

  • Steric vs. Electronic Effects : Ortho-bromo substitution reduces reactivity in coupling reactions but enhances stability in hydrophobic environments, making it suitable for drug delivery systems .

Q & A

Q. What synthetic strategies are optimal for preparing Ethyl (2-bromobenzyl)glycinate, and how can reductive alkylation improve yield and purity?

Reductive alkylation is a robust method for synthesizing glycinate derivatives. For example, Boc-ethylenediamine reacts with ethyl glyoxylate hydrate under reductive conditions (e.g., sodium cyanoborohydride) to yield ethyl N-[(2-Boc-amino)ethyl]glycinate in >95% yield without chromatography . Adapting this approach, researchers can substitute Boc-ethylenediamine with 2-bromobenzylamine or use 2-bromobenzyl halides as alkylating agents. Key parameters include maintaining pH 7–9 to favor imine formation and optimizing reaction time (12–24 hours) to minimize hydrolysis. Post-synthesis, characterize the product via 1^1H NMR (δ 4.1–4.3 ppm for ester CH2_2, δ 3.8–4.0 ppm for benzyl CH2_2) and LC-MS to confirm molecular ion peaks .

Q. Which analytical techniques are critical for characterizing this compound, and how can purity be quantified?

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves impurities, while chiral HPLC (e.g., Chiralpak IA) evaluates enantiopurity if stereocenters are present .
  • Spectroscopy : 13^{13}C NMR confirms the ester carbonyl (δ 170–175 ppm) and bromobenzyl aromatic carbons (δ 120–140 ppm). IR spectroscopy identifies C=O stretches (~1740 cm1^{-1}) and C-Br bonds (~600 cm1^{-1}) .
  • Elemental Analysis : Match experimental C/H/N percentages to theoretical values (e.g., C: 55.74%, H: 4.82%, N: 4.78% for C11_{11}H12_{12}BrNO2_2) .

Advanced Research Questions

Q. How can researchers address contradictions in stereochemical outcomes during enantioselective synthesis of bromobenzyl glycinate derivatives?

Discrepancies in enantiomeric excess (ee) often arise from catalyst-substrate mismatches. For instance, diarylprolinol catalysts achieve >90% ee in aldol reactions of ethyl glyoxylate but may underperform with bulky 2-bromobenzyl groups . To resolve this:

  • Screen alternative organocatalysts (e.g., MacMillan catalysts, cinchona alkaloids) under varying solvent systems (THF vs. DCM).
  • Perform DFT calculations (B3LYP/6-31G*) to model transition states and identify steric clashes.
  • Validate ee using polarimetry or chiral HPLC, correlating results with kinetic data (e.g., kobsk_{obs} for each enantiomer) .

Q. What methodologies validate the insecticidal activity of this compound analogs, and how should conflicting bioactivity data be interpreted?

Structural analogs like meta-diamides with ethyl glycinate moieties exhibit insecticidal activity via sodium channel modulation . To assess activity:

  • Bioassays : Use leaf-dip methods against Plutella xylostella at 0.1–100 mg/L concentrations. Monitor mortality rates over 72 hours.
  • Mechanistic Studies : Perform voltage-clamp electrophysiology on insect neuronal membranes to quantify channel inhibition. Conflicting LC50_{50} values may stem from metabolic stability differences. Address this via:
  • Metabolic Profiling : Incubate compounds with insect S9 fractions and analyze degradation via LC-MS/MS.
  • Cross-Species Testing : Compare activity against Spodoptera frugiperda and Aedes aegypti to identify taxon-specific effects .

Q. How can regioselective bromination be achieved during the synthesis of 2-bromobenzyl glycinate derivatives to minimize dihalogenation?

  • Radical Bromination : Use N-bromosuccinimide (NBS) with AIBN initiator in CCl4_4 at 70°C for ortho-selective bromination (>80% yield). Monitor by 1^1H NMR for benzyl CH2_2 proton shifts (δ 4.5 → δ 4.7 ppm) .
  • Directed Metalation : Treat benzyl precursors with LDA at −78°C, followed by Br2_2 quenching. This method achieves >95% regioselectivity but requires anhydrous conditions .
  • Byproduct Analysis : Use GC-MS to detect dibrominated impurities (e.g., m/z 264 for C11_{11}H11_{11}Br2_2NO2_2) and optimize reaction stoichiometry (Br2_2:substrate ≤ 1:1) .

Q. What computational approaches predict the metabolic fate of this compound in biological systems?

  • DFT Calculations : Model ester hydrolysis kinetics (B3LYP/6-311+G(d,p)) to predict hydrolysis rates at physiological pH.
  • Docking Studies : Use AutoDock Vina to simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) and identify potential oxidation sites (e.g., benzyl C-3 position).
  • In Silico Metabolism : MetaSite software predicts phase I metabolites (e.g., hydroxylated or debrominated products), which can be validated via in vitro microsomal assays (e.g., rat liver S9 fractions) .

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